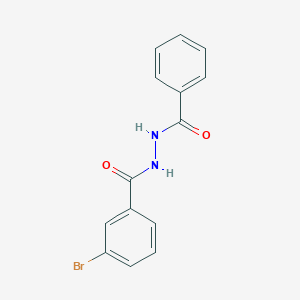
N'-benzoyl-3-bromobenzohydrazide
Vue d'ensemble
Description
Benzoic acid, m-bromo-, benzoylhydrazide: is an organic compound with the molecular formula C14H11BrN2O2 It is a derivative of benzoic acid, where the hydrogen atom in the meta position is replaced by a bromine atom, and the carboxyl group is converted to a benzoylhydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, m-bromo-, benzoylhydrazide typically involves the following steps:
Bromination of Benzoic Acid: Benzoic acid is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield m-bromobenzoic acid.
Formation of Benzoyl Chloride: m-Bromobenzoic acid is then converted to m-bromobenzoyl chloride using thionyl chloride.
Hydrazide Formation: The m-bromobenzoyl chloride is reacted with hydrazine hydrate to form benzoic acid, m-bromo-, benzoylhydrazide.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzoic acid, m-bromo-, benzoylhydrazide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the meta position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Used in biochemical assays to study enzyme interactions.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its possible therapeutic effects in treating certain diseases.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of benzoic acid, m-bromo-, benzoylhydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Benzoic acid hydrazide: Similar structure but lacks the bromine atom.
Benzoylhydrazine: Similar functional group but different substitution pattern.
m-Bromobenzoic acid: Similar bromine substitution but different functional group.
Uniqueness: Benzoic acid, m-bromo-, benzoylhydrazide is unique due to the presence of both the bromine atom and the benzoylhydrazide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
73713-56-1 |
|---|---|
Formule moléculaire |
C14H11BrN2O2 |
Poids moléculaire |
319.15 g/mol |
Nom IUPAC |
N'-benzoyl-3-bromobenzohydrazide |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-8-4-7-11(9-12)14(19)17-16-13(18)10-5-2-1-3-6-10/h1-9H,(H,16,18)(H,17,19) |
Clé InChI |
PUNMNEKYOYAYSP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br |
Key on ui other cas no. |
73713-56-1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













